

Molecular structure and IUPAC name of 4-Ethylbenzyl chloride

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Compound of Interest

Compound Name: *4-Ethylbenzyl chloride*

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An In-depth Technical Guide to **4-Ethylbenzyl Chloride**: Molecular Structure, Properties, Synthesis, and Reactivity

Introduction

4-Ethylbenzyl chloride, a substituted aromatic hydrocarbon, is a significant chemical intermediate in organic synthesis. Its reactivity, stemming from the benzylic chloride functional group, makes it a versatile building block for a wide range of applications, including the synthesis of quaternary ammonium compounds, active pharmaceutical ingredients (APIs), and materials for the fragrance and lubricant industries.^{[1][2]} This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and IUPAC Nomenclature

The molecular structure of **4-Ethylbenzyl chloride** consists of a benzene ring substituted with an ethyl group and a chloromethyl group at positions 1 and 4 (para), respectively.

- IUPAC Name: 1-(chloromethyl)-4-ethylbenzene^{[3][4]}
- Synonyms: p-Ethylbenzyl chloride, alpha-chloro-4-ethyltoluene^[2]
- Molecular Formula: C₉H₁₁Cl^[3]

The presence of the chloromethyl group attached to the benzene ring makes the molecule susceptible to nucleophilic substitution reactions, a key feature of its chemical behavior.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **4-Ethylbenzyl chloride** is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of 4-Ethylbenzyl Chloride

Property	Value	Reference(s)
Molecular Weight	154.64 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	
Melting Point	-21 °C	[2]
Boiling Point	111 °C at 26 mmHg	[2]
Density	1.05 g/cm ³	[2]
Refractive Index	1.5320	[2]
Water Solubility	Insoluble	[2]
Purity	>98.0% (GC)	

Table 2: Spectroscopic Data References for 4-Ethylbenzyl Chloride

Spectroscopic Technique	Data Availability and Reference
Gas Chromatography-Mass Spectrometry (GC-MS)	Data available from the NIST Mass Spectrometry Data Center.
Infrared (IR) Spectroscopy	FTIR spectra are available and have been recorded on instruments such as the Bruker IFS 85. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy	NMR data confirms the chemical structure.

Experimental Protocols

The synthesis of **4-Ethylbenzyl chloride** is most commonly achieved through the chloromethylation of ethylbenzene. The following protocol is a representative method.

Synthesis of 4-Ethylbenzyl Chloride via Chloromethylation of Ethylbenzene

This protocol describes the synthesis of **4-Ethylbenzyl chloride** where ethylbenzene is reacted with a chloromethylating agent in the presence of a catalyst.

Materials:

- Ethylbenzene
- Paraformaldehyde
- Zinc Chloride (catalyst)
- Concentrated Hydrochloric Acid
- Dichloromethane (solvent)
- Saturated Sodium Bicarbonate solution
- Anhydrous Sodium Sulfate

- Nitrogen gas

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add ethylbenzene and paraformaldehyde in a suitable solvent like dichloromethane.
- Catalyst Addition: Add a catalytic amount of zinc chloride to the stirred mixture.
- Reagent Addition: Slowly add concentrated hydrochloric acid to the reaction mixture through the dropping funnel at a controlled temperature, typically between 55-95 °C.[5]
- Reaction: Maintain the reaction mixture at the specified temperature with continuous stirring for 4-14 hours.[5]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral.
- Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be further purified by vacuum distillation to obtain pure **4-Ethylbenzyl chloride**.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. **4-Ethylbenzyl chloride** is a lachrymator and corrosive.^[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Reactivity and Applications

The reactivity of **4-Ethylbenzyl chloride** is dominated by the benzylic chloride group, which can undergo nucleophilic substitution through both S_N1 and S_N2 mechanisms.^[6] This dual reactivity is a consequence of the adjacent benzene ring, which can stabilize both a carbocation intermediate (S_N1) and the transition state of a bimolecular reaction (S_N2).^[6] The preferred pathway depends on the reaction conditions, such as the strength of the nucleophile and the polarity of the solvent.^[6]

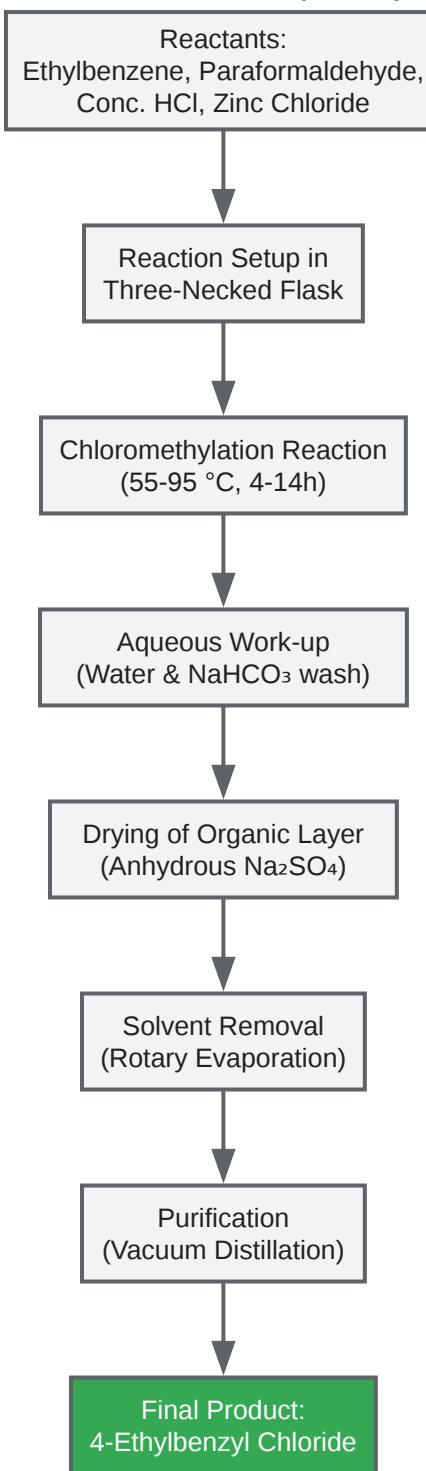
Applications in Drug Development and Industry:

- Intermediate for Quaternary Ammonium Compounds: It is a key intermediate for producing N,N'-Alkyldimethylbenzylchloride, an active ingredient in various disinfectants, algaecides, and preservatives.^[1]
- Fragrance Industry: Used in the synthesis of fragrance ingredients.^{[1][2]}
- Lubricant Additives: Employed in the formulation of extreme pressure lubricating oils and hydraulic fluids.^[2]

Visualizations

Logical and Experimental Workflow Diagrams

Synthesis Workflow of 4-Ethylbenzyl Chloride

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Caption: Synthesis workflow for **4-Ethylbenzyl chloride**.

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